
2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)pyridine hydrobromide involves the reaction of 1-ethylpyridine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(Bromomethyl)pyridine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Intramolecular Bromoamination
- Application : This compound plays a role in bromoamination reactions. In a study by Horning and Muchowski (1974), bromine addition to certain amines resulted in the formation of products including 2-bromomethylpyrrolidine derivatives. These compounds were further used to generate aziridines and other structures, indicating their utility in complex organic synthesis (Horning & Muchowski, 1974).
Folic Acid Analogues Synthesis
- Application : It's used for synthesizing folic acid analogues. Piper, McCaleb, and Montgomery (1987) demonstrated its use in the synthesis of 10-propargylfolic acid, a compound of interest for biomedical research (Piper, McCaleb, & Montgomery, 1987).
Chiral Bipyridine Derivatives Synthesis
- Application : In the synthesis of C2 symmetric chiral bipyridine derivatives, this compound reacts with other organic molecules. Ward et al. (2002) used it for preparing catalysts in asymmetric reduction reactions, showing its significance in catalysis and stereoselective synthesis (Ward, Branciard, Dignan, & Pritchard, 2002).
Reaction with Thiourea
- Application : Elokhina et al. (2008) explored its reaction with thiourea, leading to the synthesis of various thiazolidine derivatives. This showcases its potential in the development of new organic compounds with possible pharmaceutical applications (Elokhina, Yaroshenko, Nakhmanovich, & Amosova, 2008).
Polymeric Material Synthesis
- Application : Monmoton, Lefebvre, and Fradet (2008) investigated the polymerization of bromomethylpyridine derivatives, including a structural and kinetic study. This research highlights its role in synthesizing novel polymers with potential applications in material science (Monmoton, Lefebvre, & Fradet, 2008).
Novel Synthesis Pathways
- Application : D’hooghe et al. (2008) demonstrated its use in novel synthetic pathways for aminopentanedinitriles, which were further transformed into pyrrolidines and pyrrolidinones. This underscores its versatility in organic synthesis (D’hooghe, Van Nieuwenhove, Van Brabandt, Rottiers, & Kimpe, 2008).
Organic Synthesis Reagent
- Application : Jain and Sain (2010) reviewed the application of a related compound, N-methylpyrrolidin-2-one hydrotribromide, in various organic synthesis reactions. This research indicates the broader chemical family's utility in synthesizing a wide range of organic compounds (Jain & Sain, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,4,4-trimethylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-8(2)4-7(5-9)10(3)6-8;/h7H,4-6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFEIYJOMPDBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)CBr)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)
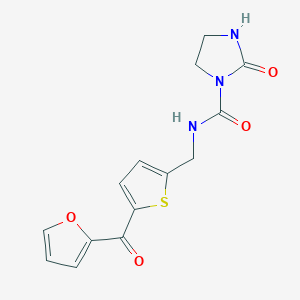
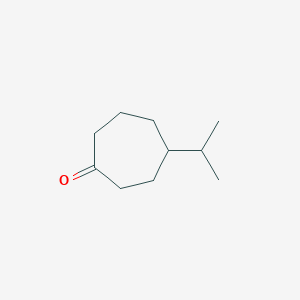
![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
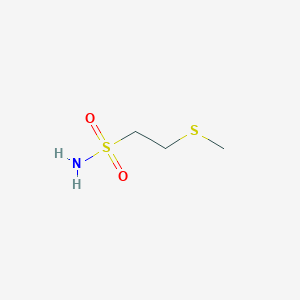



![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)
![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)
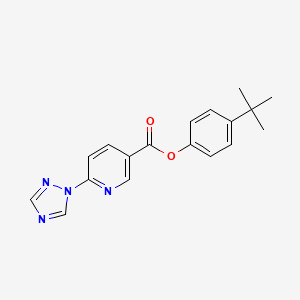
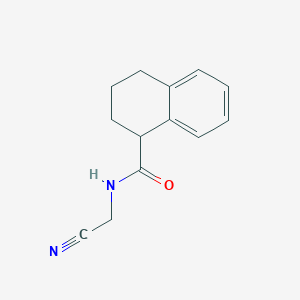
![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)